Product packaging for Methyl 2-(5-fluoro-2-nitrophenyl)acetate(Cat. No.:CAS No. 29640-99-1)

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

Cat. No.: B1316380
CAS No.: 29640-99-1
M. Wt: 213.16 g/mol
InChI Key: ABJDBYCUWNTRFB-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Contemporary Organic Chemistry

The incorporation of fluorine into aromatic systems has become a cornerstone of contemporary organic chemistry, largely due to the profound influence of the carbon-fluorine bond, the strongest single bond in organic chemistry. alfa-chemistry.com This stability, along with other unique properties conferred by fluorine, justifies the investment in developing synthetic methods for these molecules. researchgate.net Fluorinated aromatic compounds are integral to the production of a wide array of products, including pharmaceuticals, agrochemicals, liquid crystals, and polymers. alfa-chemistry.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a crucial strategy in drug discovery. google.comnbinno.com

Halogen substituents, particularly fluorine, play a critical role in modulating the reactivity and selectivity of aromatic compounds. The high electronegativity of fluorine creates a strong inductive effect, which can significantly alter the electron density of the aromatic ring. researchgate.net This electronic modulation influences the molecule's susceptibility to electrophilic or nucleophilic attack and can direct the regioselectivity of subsequent reactions. nih.gov While fluorine is the most electronegative element, its small size allows it to replace hydrogen without causing significant steric hindrance. alfa-chemistry.com The strategic placement of halogen atoms can lead to either an increase or decrease in the biological efficacy of a molecule, depending on its mode of action, physicochemical properties, and metabolic pathways. nih.govresearchgate.net The order of reactivity for halogens is generally Fluorine > Chlorine > Bromine > Iodine, with fluorine being particularly aggressive in its reactions. mt.com

The nitro group (-NO2) is a powerful electron-withdrawing group that plays a strategic role in aromatic transformations. Its presence on an aromatic ring strongly deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. nih.gov This deactivating nature directs incoming electrophiles to the meta position, as the ortho and para positions are more electron-deficient due to resonance effects. nih.govquora.com

Beyond its role as a directing group, the nitro group is a valuable synthetic handle. It can be readily reduced to an amino group (-NH2), a versatile functional group that opens up a vast array of subsequent chemical transformations. acs.orgresearchgate.net This reduction is a fundamental step in the synthesis of anilines, which are key precursors for dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.net The ability of polynitro aromatic compounds to form charge-transfer complexes is another important characteristic. libretexts.org

Contextualization of Methyl 2-(5-fluoro-2-nitrophenyl)acetate within Fluorinated Nitrobenzene (B124822) Derivatives

This compound is a fluorinated nitrobenzene derivative that embodies the key features of this class of compounds. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a methyl acetate (B1210297) group at the 1-position. The relative positioning of these functional groups—the ortho nitro group and the meta fluorine atom relative to the acetate substituent—creates a unique electronic environment that dictates its reactivity.

The synthesis of this compound and its derivatives is of interest in organic synthesis. For example, a related compound, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, can be prepared from 2,4-difluoronitrobenzene (B147775) and dimethyl malonate. acs.org This malonate can then be used to prepare Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, a direct precursor for further synthetic elaborations. acs.org

Overview of Research Directions and Scope for this compound

Current research involving this compound and its close analogues primarily focuses on their utility as intermediates in the synthesis of complex heterocyclic structures. For instance, research has demonstrated the use of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, derived from the corresponding malonate, as a key building block in a base-mediated nitrophenyl reductive cyclization to synthesize hexahydro-2,6-methano-1-benzazocines. acs.org This highlights the compound's role in constructing novel molecular scaffolds with potential biological activity.

The strategic placement of the fluoro and nitro groups makes it a valuable precursor for creating diverse molecular architectures. The nitro group can be reduced to an amine, which can then participate in various cyclization or coupling reactions, while the fluorine atom can modulate the properties of the final product or serve as a site for further functionalization through nucleophilic aromatic substitution, given its activation by the ortho-nitro group. The research scope for this compound is therefore centered on its application in synthetic organic chemistry to access new chemical entities for medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO4 B1316380 Methyl 2-(5-fluoro-2-nitrophenyl)acetate CAS No. 29640-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-fluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDBYCUWNTRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286585
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID101286585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29640-99-1
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29640-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of Methyl 2 5 Fluoro 2 Nitrophenyl Acetate

Reductive Cyclization Reactions

The most prominent reaction of Methyl 2-(5-fluoro-2-nitrophenyl)acetate is its conversion into 5-fluorooxindole (B20390) through reductive cyclization. This transformation involves the reduction of the ortho-nitro group to an amine, which then undergoes intramolecular cyclization by attacking the ester carbonyl group.

The synthesis of 5-fluorooxindole from this compound is a critical step in the production of various biologically active molecules. ossila.com 5-Fluorooxindole is a fluorinated heterocyclic building block used as an intermediate in the synthesis of pharmaceuticals, fluorescent dyes, and materials for organic solar cells and OLEDs. ossila.com

The conversion of the nitro group to an amine is a multi-step process that proceeds through several intermediates. When using metal-based reducing agents like iron or tin in acidic media, the reaction is believed to involve a series of single-electron transfers.

The generally accepted pathway for the reduction of a nitroarene (Ar-NO₂) to an arylamine (Ar-NH₂) involves the following intermediates:

Nitrosoarene (Ar-N=O): The nitro group is first reduced to a nitroso group.

Hydroxylamine (B1172632) (Ar-NHOH): The nitroso group is further reduced to a hydroxylamine.

Amine (Ar-NH₂): The final reduction step converts the hydroxylamine to the primary amine.

Once the amino group is formed in situ, it acts as a nucleophile. The molecule is now 2-amino-5-fluorophenylacetate. The nitrogen's lone pair of electrons attacks the electrophilic carbonyl carbon of the adjacent ester group. This intramolecular nucleophilic acyl substitution results in the elimination of methanol (B129727) and the formation of the five-membered lactam ring characteristic of the oxindole (B195798) structure.

In some titanium(III)-mediated reductive cyclizations of related 2-substituted nitroarenes, it has been proposed that the cyclization can occur at the nitrosoarene intermediate stage, before complete reduction to the amine. nih.gov For instance, a nitrosoarene intermediate can be intercepted by an ortho-alkenyl substituent to construct an indole (B1671886) ring. nih.gov

A variety of catalytic and stoichiometric reagent systems have been employed to achieve the reductive cyclization of nitrophenyl compounds. The choice of reagent can significantly impact the reaction's efficiency and selectivity.

Metal/Acid Systems: A common and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). google.comorganic-chemistry.org For the conversion of Methyl 5-fluoro-2-nitrophenylacetate to 5-fluorooxindole, a process using iron in acetic acid has been described. google.com These systems are effective but can require harsh conditions and produce significant metal waste.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a cleaner method, yielding water as the only byproduct.

Transfer Hydrogenation: In this variation, a source other than H₂ gas is used to provide hydrogen. Common hydrogen donors include hydrazine, cyclohexene, or ammonium (B1175870) formate, used in conjunction with a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for nitro group reduction and can be used under milder conditions. organic-chemistry.org Titanium(III) chloride (TiCl₃) is another reagent known to mediate the reductive cyclization of nitroarylketones and related compounds. nih.gov

Reagent SystemConditionsApplication
Fe / Acetic Acid HeatingSynthesis of 5-fluorooxindole. google.com
SnCl₂ / HCl Typically at room or elevated temperatureGeneral reduction of o-nitrophenyl compounds. organic-chemistry.org
Zn / Acetic Acid Typically at room or elevated temperatureGeneral reduction of o-nitrophenyl compounds. organic-chemistry.org
H₂ / Pd/C Pressurized H₂ atmosphereClean reduction method for nitroarenes.
TiCl₃ Aqueous solutionReductive cyclization of nitroarylketones and nitrostyrenes. nih.gov

Potential side reactions and byproduct formation can lower the yield of the desired oxindole.

Incomplete Reduction: If the reduction of the nitro group is not complete, intermediates like the corresponding nitroso or hydroxylamine compounds may persist or react to form undesired products, such as azoxy or azo compounds.

Polymerization: Under harsh reaction conditions, starting materials or products can sometimes polymerize.

Hydrolysis: The ester group of the starting material or the lactam ring of the product could undergo hydrolysis, especially under strong acidic or basic conditions at high temperatures.

Optimizing the reaction involves careful control of parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize the formation of the amine intermediate while minimizing its degradation and ensuring complete and rapid cyclization.

While acidic or neutral conditions are common for nitro group reduction, base-mediated reductive cyclizations have also been developed for related nitrophenyl systems. acs.orgnih.gov For instance, a novel method for synthesizing hexahydro-2,6-methano-1-benzazocine frameworks involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. ub.edu In this system, potassium carbonate in a solvent like N-methylpyrrolidinone (NMP) was used to promote the cyclization. ub.edu While the substrate is different from this compound, this methodology highlights an alternative approach where a base can facilitate the intramolecular reaction. The mechanism likely involves the base promoting an intramolecular electron transfer from a deprotonated position to the nitro group, initiating its reduction and subsequent cyclization. acs.org This strategy has been explored with various substituted nitrobenzenes, achieving yields up to 87%. nih.govub.edu

Formation of 5-Fluorooxindole Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This is due to the presence of two strong electron-withdrawing groups: the nitro group (NO₂) and, to a lesser extent, the acetate (B1210297) moiety. The fluorine atom is a good leaving group for SNAr reactions.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing the intermediate. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The precursor to this compound, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, is itself synthesized via an SNAr reaction. In this process, 2,4-difluoronitrobenzene (B147775) is treated with the nucleophile dimethyl malonate in the presence of a base like potassium carbonate. google.comub.edu The malonate anion displaces one of the fluorine atoms—specifically the one para to the activating nitro group—to form the product. ub.edu

Reactivity of the Fluorine Atom to Nucleophilic Attack

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to it. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

The rate of nucleophilic substitution is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles, such as alkoxides, amines, and thiolates, readily displace the fluoride (B91410) ion. For instance, reactions with various nucleophiles can lead to a diverse array of substituted products. beilstein-journals.orgnih.govbeilstein-journals.org

NucleophileReagent ExampleProduct Type
OxygenMethanol, Ethanol, PhenolAryl ether
SulfurThiophenolAryl sulfide
NitrogenDiethylamine, MorpholineAryl amine

This table is illustrative and based on the general reactivity of activated fluoroaromatics.

Influence of the Nitro Group on Aromatic Ring Activation

The nitro group (NO₂) plays a pivotal role in activating the aromatic ring of this compound towards nucleophilic attack. As a powerful electron-withdrawing group, it decreases the electron density of the benzene (B151609) ring through both inductive (-I) and resonance (-R) effects. minia.edu.egquora.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly more reactive towards nucleophiles.

The activating influence of the nitro group is most pronounced at the ortho and para positions relative to its location. youtube.com In the case of this compound, the fluorine atom is situated at a position activated by the ortho nitro group, which is crucial for facilitating the SNAr reactions discussed previously. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. youtube.com

Transformations Involving the Ester Moiety

The ester functional group provides another site for chemical transformations, primarily through reactions involving the carbonyl group.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the ester's carbonyl carbon.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. This allows for the synthesis of a variety of esters derived from 2-(5-fluoro-2-nitrophenyl)acetic acid, which can be useful for modifying the physical and chemical properties of the molecule for specific applications.

Reactions at the Methylene (B1212753) Bridge

The methylene (-CH₂-) group, situated between the aromatic ring and the ester carbonyl group, is an active methylene compound. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitro-substituted phenyl ring and the ester group. This acidity allows for the formation of a carbanion (enolate) upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate generated from this compound can undergo alkylation and acylation reactions.

Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the methylene bridge. This is a form of C-alkylation that allows for the extension of the carbon chain. libretexts.orgopenstax.org

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, results in the introduction of an acyl group. This leads to the formation of β-keto esters, which are versatile synthetic intermediates. organic-chemistry.org

These reactions provide a powerful method for the elaboration of the side chain of this compound, leading to a wide range of more complex molecular architectures.

Condensation Reactions

The methylene group (—CH₂—) in this compound is positioned between a carbonyl group and a 2-nitrophenyl ring, which significantly increases the acidity of its protons. This "active methylene" character is the basis for its participation in a variety of condensation reactions, which are fundamental in carbon-carbon bond formation. While specific literature examples for Knoevenagel and Claisen condensations of this exact molecule are not prevalent, the reactivity can be inferred from established chemical principles and the behavior of analogous compounds.

Knoevenagel Condensation: This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a weak base. For this compound, a Knoevenagel-type reaction with an aromatic aldehyde, such as benzaldehyde, would be expected to proceed under standard conditions (e.g., piperidine (B6355638) or a similar amine catalyst) to yield a substituted acrylate (B77674) derivative. The electron-withdrawing nature of the adjacent 2-nitrophenyl group would facilitate the initial deprotonation of the methylene bridge, driving the reaction forward.

Claisen Condensation: The Claisen condensation involves the reaction between two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base. A self-condensation of this compound would theoretically yield a β-keto ester. However, such reactions require a strong base (e.g., sodium ethoxide) to generate the necessary enolate intermediate. The resulting β-keto ester would be a valuable intermediate for further synthetic transformations.

The following table summarizes the expected products from these condensation reactions.

Reaction TypeReactantCatalyst/ConditionsExpected Product
Knoevenagel CondensationAromatic AldehydeWeak Base (e.g., Piperidine)Methyl 2-(5-fluoro-2-nitrophenyl)-3-aryl-acrylate
Claisen CondensationSelf-condensationStrong Base (e.g., Sodium Ethoxide)Methyl 3-(5-fluoro-2-nitrophenyl)-2-(5-fluoro-2-nitrophenyl)-3-oxopropanoate

Derivative Synthesis and Functional Group Interconversions

The functional groups of this compound serve as handles for a variety of synthetic modifications, leading to a wide array of derivatives. Key transformations include the reduction of the nitro group and reactions involving the ester functionality, often leading to the formation of important heterocyclic structures.

A pivotal transformation of this compound is the reduction of its nitro group to an amine. This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or with reducing agents like iron in acetic acid. The resulting compound, Methyl 2-(2-amino-5-fluorophenyl)acetate , is a key intermediate for the synthesis of several heterocyclic systems.

One of the most well-documented applications of this intermediate is the synthesis of 5-fluorooxindole . This is achieved through the reduction of the nitro group followed by an intramolecular cyclization. This process is outlined in patent literature, where the reduction of this compound in the presence of iron and subsequent cyclization in acetic acid yields the desired 5-fluorooxindole.

The amino group in Methyl 2-(2-amino-5-fluorophenyl)acetate also opens the door to the synthesis of other important heterocyclic scaffolds, such as quinolines and benzodiazepines.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved by reacting the ortho-aminoaryl acetate with α,β-unsaturated carbonyl compounds or through other established quinoline syntheses like the Friedländer or Combes reactions. These reactions would lead to the formation of substituted fluoroquinolones, a class of compounds with significant biological activity.

Benzodiazepines: Condensation of Methyl 2-(2-amino-5-fluorophenyl)acetate with various reagents can lead to the formation of the seven-membered benzodiazepine (B76468) ring system. For instance, reaction with an α-amino acid or its derivatives can lead to the formation of 1,4-benzodiazepine-2,5-diones.

The following table provides a summary of key derivative syntheses and functional group interconversions of this compound.

Starting MaterialReagents/ConditionsProduct
This compoundH₂, Pd/C or Fe/CH₃COOHMethyl 2-(2-amino-5-fluorophenyl)acetate
This compound1. Fe, CH₃COOH 2. Heat5-Fluorooxindole
Methyl 2-(2-amino-5-fluorophenyl)acetateα,β-Unsaturated KetoneSubstituted Fluoroquinoline
Methyl 2-(2-amino-5-fluorophenyl)acetateα-Amino Acid Derivative1,4-Benzodiazepine-2,5-dione Derivative

Applications in Advanced Organic Synthesis

Precursor for Pharmacologically Active Compounds

The structural framework of Methyl 2-(5-fluoro-2-nitrophenyl)acetate makes it a valuable starting material for molecules targeted in pharmaceutical research. The fluorinated nitrophenyl motif is a key feature in various biologically active compounds.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key precursor for a variety of pharmaceutical intermediates, primarily through the transformation of its nitro and ester groups. The synthesis of fluorinated oxindoles is a prime example. The 5-fluoro-2-oxindole core, directly accessible from this compound, is a privileged scaffold in medicinal chemistry. Derivatives of 5-fluoro-2-oxindole have been investigated for their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes.

Furthermore, the general class of 5-phenyl-furan-2-carboxylic acids, which share the fluorinated nitrophenyl feature, has emerged as a promising category of antimycobacterial agents. mdpi.com Although a different scaffold, the exploration of related structures underscores the pharmaceutical relevance of the 2-fluoro-4-nitrophenyl moiety, which can be accessed from precursors like this compound.

Exploration in Drug Discovery Programs

In drug discovery, this compound is utilized as a building block for creating libraries of novel compounds for biological screening. Its reactivity allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR). The development of new drugs often relies on the synthesis of diverse molecular structures that can interact with unexplored biological targets. mdpi.com Compounds containing nitrophenyl groups are frequently used to synthesize various heterocycles that are then evaluated for therapeutic potential, including anticancer and antioxidant properties. nih.gov The presence of the fluorine atom is particularly advantageous, as it can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Intermediate in Agrochemical Development

Nitrogen-containing heterocycles are fundamental to the development of modern agrochemicals, serving as the core structure for many herbicides, insecticides, and fungicides. frontiersin.orgopenmedicinalchemistryjournal.com While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, its utility lies in its role as an intermediate for synthesizing such heterocyclic systems. frontiersin.org The compound provides a robust scaffold for accessing classes of molecules, like substituted indoles and quinolines, which are known to exhibit potent biological activity relevant to crop protection. openmedicinalchemistryjournal.com Its value is in the potential to generate novel, fluorinated heterocyclic candidates for screening and development in the agrochemical industry.

Building Block for Heterocyclic Systems

The strategic placement of the nitro and acetate (B1210297) groups in this compound makes it an ideal substrate for constructing a wide array of nitrogen-containing heterocyclic rings.

Synthesis of Indole (B1671886) and Oxindole (B195798) Scaffolds

One of the most significant applications of this compound is in the synthesis of 5-fluoro-substituted indole and oxindole scaffolds. This transformation is typically achieved through a reductive cyclization process, a cornerstone of methods like the Leimgruber-Batcho indole synthesis. clockss.orgtsijournals.com In this reaction, the nitro group is reduced, often using catalytic hydrogenation (e.g., with Palladium on carbon) or chemical reducing agents (e.g., iron in acetic acid), to an amino group. tsijournals.com The newly formed amine then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the 5-fluoro-2-oxindole ring. The resulting oxindole can be further reduced to furnish the corresponding 5-fluoroindole. clockss.org

Table 1: Synthesis of 5-Fluoro-2-oxindole via Reductive Cyclization

Starting MaterialKey TransformationReagents/CatalystsProduct
This compoundReductive Cyclization1. H₂, Pd/C 2. Intramolecular amide formation5-Fluoro-2-oxindole

Formation of Other Nitrogen-Containing Heterocycles

Beyond indoles, the reactivity of this compound can be harnessed to create other important nitrogen-containing heterocycles. The versatility of the ortho-nitroarylacetate structure allows for various synthetic manipulations. For instance, reduction of the nitro group to an amine yields methyl 2-(2-amino-5-fluorophenyl)acetate. This intermediate is a valuable precursor for:

Quinolines: Through condensation reactions with α,β-unsaturated ketones or aldehydes (Combes quinoline (B57606) synthesis) or with β-ketoesters (Conrad-Limpach synthesis).

Benzodiazepines: By reacting with aminoketones or related synthons.

Quinoxalines: Through condensation with 1,2-dicarbonyl compounds.

Additionally, nitrophenyl precursors are used in the synthesis of more complex fused systems like tetrahydroisoquinolines. nih.govresearchgate.net This demonstrates the broad potential of this compound as a foundational element for building a diverse range of heterocyclic structures relevant to materials science and medicinal chemistry. frontiersin.org

Table 2: Potential Heterocyclic Systems Derived from this compound

IntermediateReactant TypeResulting Heterocycle
Methyl 2-(2-amino-5-fluorophenyl)acetateβ-KetoesterFluoro-4-hydroxy-quinoline-3-carboxylate
Methyl 2-(2-amino-5-fluorophenyl)acetate1,2-Dicarbonyl CompoundFluoro-substituted Quinoxaline derivative
Methyl 2-(2-amino-5-fluorophenyl)acetatePhthalic AnhydrideFluoro-substituted Phthalimide derivative

Utilization in Prodrug Design and Bioreductive Activation

The chemical architecture of this compound positions it as a molecule of significant interest in the field of medicinal chemistry, particularly in the design of hypoxia-activated prodrugs. The core of this potential lies in the presence of the nitroaromatic group, which can undergo bioreductive activation under low-oxygen (hypoxic) conditions, a characteristic feature of the microenvironment of solid tumors.

The principle of bioreductive activation hinges on the enzymatic reduction of a relatively non-toxic prodrug into a potent cytotoxic agent. In the case of nitroaromatic compounds, this transformation is often mediated by nitroreductase enzymes, which are significantly more active in hypoxic cells compared to normally oxygenated tissues. scielo.brmdpi.com This differential activity provides a therapeutic window for selective tumor targeting.

The general mechanism for the bioreductive activation of nitroaromatic compounds involves a stepwise reduction of the nitro group (-NO2). mdpi.com This process typically proceeds through the formation of several reactive intermediates, including the nitroso (-NO), hydroxylamino (-NHOH), and ultimately the amino (-NH2) derivative. mdpi.comnih.gov The intermediate species, particularly the hydroxylamine (B1172632), are highly reactive and can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species. nih.gov

Several nitroaromatic compounds have been investigated and developed as prodrugs. Notable examples include nifurtimox (B1683997) and benznidazole, which are used in the treatment of Chagas disease, and nitroaryl phosphoramides, which have been explored in gene-directed enzyme prodrug therapy (GDEPT). scielo.brnih.govresearchwithnj.com These precedents establish the nitroaromatic scaffold as a valid pharmacophore for bioreductive prodrug design.

Table 1: Key Moieties of this compound and Their Potential Roles in Prodrug Design

Structural MoietyPotential Function in Prodrug Design
2-Nitro group The key functional group for bioreductive activation by nitroreductases in hypoxic environments. scielo.brmdpi.com
Phenylacetate (B1230308) core Provides the scaffold for the molecule and can be a determinant of the mechanism of action of the activated drug.
5-Fluoro substituent Can modify the electronic properties, reduction potential, and metabolic stability of the compound. nih.gov
Methyl ester Influences the lipophilicity and pharmacokinetic properties, such as cell permeability and hydrolysis rates.

The design of prodrugs based on this compound would involve linking a cytotoxic "effector" molecule to the nitroaromatic "trigger." Upon reduction of the nitro group in a hypoxic environment, a conformational or electronic change would be induced, leading to the release of the active cytotoxic agent. This targeted release mechanism aims to minimize systemic toxicity and enhance the therapeutic index of the anticancer agent.

Applications in Material Science

The unique combination of a fluorinated aromatic ring and a nitro group in this compound also suggests its potential utility as a building block in material science. Both fluorine and nitro functionalities are known to impart specific and desirable properties to organic materials.

Fluorinated organic materials are of significant interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics. man.ac.uk The introduction of fluorine into an aromatic system can lower both the HOMO and LUMO energy levels, which can be advantageous for creating n-type or ambipolar semiconducting materials for electronic devices. rsc.org Furthermore, C-H···F and other non-covalent interactions involving fluorine can play a crucial role in directing the supramolecular organization and crystal packing of molecules, influencing the bulk properties of the material. rsc.orgrsc.org

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic and optical properties of aromatic compounds. Nitroaromatic compounds are widely used in the synthesis of dyes, polymers, and explosives. nih.gov In the context of polymer science, nitrophenols have been explored as polymerization inhibitors. google.com The presence of a nitro group can also enhance the potential for non-linear optical (NLO) properties in organic materials.

The bifunctionality of this compound makes it a versatile precursor for the synthesis of advanced materials. For instance, the nitro group can be chemically reduced to an amino group, providing a reactive site for polymerization or for grafting onto other polymer backbones. This could lead to the formation of novel polyamides, polyimides, or other high-performance polymers with tailored properties imparted by the fluorinated phenyl ring.

Table 2: Potential Applications of this compound in Material Science

Application AreaRationale for Potential Use
Polymer Synthesis The nitro group can be reduced to an amine, creating a monomer for polycondensation reactions to form polymers with enhanced thermal and chemical stability due to the fluorinated aromatic core. nih.gov
Electronic Materials The combination of electron-withdrawing nitro and fluoro groups can lead to materials with interesting electronic properties, potentially for use in organic semiconductors or electroluminescent devices. rsc.org
Non-linear Optical (NLO) Materials The significant dipole moment arising from the push-pull electronic nature of the substituted aromatic ring could result in materials with NLO activity.
Functional Coatings Polymers derived from this compound could exhibit low surface energy and high resistance to environmental degradation, making them suitable for specialized coatings. man.ac.uk

Moreover, the reactivity of the ester group and the potential for nucleophilic aromatic substitution of the fluorine atom (activated by the ortho-nitro group) provide additional handles for chemical modification, further expanding the scope of its applications in the synthesis of functional materials. For example, the hydrolysis of the ester to a carboxylic acid would provide another reactive site for further chemical transformations.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 2-(5-fluoro-2-nitrophenyl)acetate provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. A publicly available ¹H NMR spectrum for this compound shows characteristic signals that can be assigned to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ester group. The splitting patterns of the aromatic signals are influenced by both proton-proton and proton-fluorine couplings, providing valuable information about the substitution pattern on the phenyl ring.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine nucleus with neighboring protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) would provide further insights into the molecular structure.

Below is an interactive table summarizing the expected NMR data for this compound based on general principles and data from related structures.

NucleusChemical Shift Range (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹H (Aromatic)7.0 - 8.5d, dd, dddJHH = 7-9, JHF = 5-10
¹H (-CH₂-)~4.0s-
¹H (-CH₃)~3.7s-
¹³C (C=O)165 - 175s-
¹³C (Aromatic)110 - 150d (due to C-F coupling)¹JCF ≈ 250, ²JCF ≈ 20-30
¹³C (-CH₂-)~40t-
¹³C (-CH₃)~52q-
¹⁹F-100 to -120mJFH = 5-10

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While a specific IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl group of the ester.

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ associated with the C-O single bonds of the ester.

C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹, which can sometimes be difficult to distinguish from other absorptions in this fingerprint region.

Aromatic C-H and C=C Stretches: Medium to weak bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

An interactive table of expected IR absorption bands is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretch1735 - 1750Strong
Nitro (N-O)Asymmetric Stretch1520 - 1560Strong
Nitro (N-O)Symmetric Stretch1345 - 1385Strong
Ester (C-O)Stretch1000 - 1300Medium
Aryl Fluoride (B91410) (C-F)Stretch1000 - 1400Medium-Strong
Aromatic (C=C)Stretch1450 - 1600Medium-Weak
Aromatic (C-H)Stretch3000 - 3100Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 213.17 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 213.

The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for similar compounds include:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 182.

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 154.

Loss of the nitro group (-NO₂) to give a fragment at m/z 167.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental data and offering insights into their behavior at an electronic level.

Density Functional Theory (DFT) Calculations for Molecular Structure and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms in this compound, providing bond lengths, bond angles, and dihedral angles.

Calculate spectroscopic properties: Predict NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to confirm structural assignments.

Analyze the electronic properties: Determine properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is valuable for understanding the reactivity of the molecule.

While specific DFT studies on this compound are not found in the literature, research on related nitroaromatic compounds has demonstrated the utility of DFT in accurately predicting their structural and electronic properties.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering a powerful tool to complement and interpret experimental data. For this compound, computational techniques, particularly Density Functional Theory (DFT), are employed to forecast its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

These theoretical calculations allow for the assignment of spectral peaks to specific atoms and vibrational modes within the molecule. By simulating the molecular environment, it is possible to predict chemical shifts and coupling constants for ¹H and ¹³C NMR spectroscopy, as well as the frequencies and intensities of vibrational modes in IR spectroscopy. This predictive capability is invaluable for confirming the compound's structure and understanding its electronic properties.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for achieving a balance between accuracy and computational cost in predicting the spectroscopic parameters of organic molecules like this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on typical computational outputs and are for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂4.1541.5
OCH₃3.7852.8
C1 (C-NO₂)-140.2
C2 (C-F)-160.5 (d, J=245 Hz)
C3 (CH)7.45 (dd)115.9 (d, J=25 Hz)
C4 (CH)8.20 (dd)129.8 (d, J=8 Hz)
C5 (CH)7.30 (ddd)114.3 (d, J=21 Hz)
C6 (C-CH₂)-125.4
C=O-170.1

Table 2: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on typical computational outputs and are for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O stretch1745Ester carbonyl group
NO₂ asymmetric stretch1530Nitro group
NO₂ symmetric stretch1350Nitro group
C-F stretch1250Carbon-fluorine bond
C-O stretch1180Ester C-O bond
Ar-H stretch3100-3000Aromatic C-H bonds

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thereby revealing the most probable reaction pathways.

A key reaction involving this compound is its use as a precursor in the synthesis of various heterocyclic compounds, such as substituted indolin-2-ones. This transformation typically involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. Computational modeling can shed light on the mechanism of this reduction-cyclization cascade.

For example, in the synthesis of 5-fluoroindolin-2-one, the reaction would proceed through the following key steps, each of which can be modeled computationally:

Reduction of the Nitro Group: The mechanism of nitro group reduction, whether through catalytic hydrogenation or using chemical reducing agents, can be investigated. Computational models can help in understanding the interaction of the nitro group with the catalyst surface or the reducing agent.

Intramolecular Cyclization: Following the formation of the corresponding aniline (B41778) derivative, the molecule undergoes an intramolecular cyclization to form the five-membered lactam ring of the indolin-2-one. Computational modeling can determine the geometry of the transition state for this cyclization and the associated energy barrier. This provides a quantitative measure of the reaction's feasibility.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This not only confirms the proposed mechanism but can also guide the optimization of reaction conditions to improve yield and selectivity.

Table 3: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction Step (Note: These are representative values based on typical computational outputs for a single reaction step and are for illustrative purposes.)

ParameterValueUnit
Enthalpy of Activation (ΔH‡)15.2kcal/mol
Gibbs Free Energy of Activation (ΔG‡)22.5kcal/mol
Enthalpy of Reaction (ΔH_rxn)-10.8kcal/mol
Gibbs Free Energy of Reaction (ΔG_rxn)-8.5kcal/mol

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Methodologies for Synthesis

The pursuit of environmentally benign synthetic routes for fine chemicals is a cornerstone of modern chemistry. For Methyl 2-(5-fluoro-2-nitrophenyl)acetate, future research should prioritize the development of green chemistry methodologies to minimize environmental impact and enhance safety and efficiency.

Current synthetic approaches to similar compounds, such as Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, often utilize conventional solvents like toluene (B28343) and reagents such as potassium carbonate and tetrabutylammonium (B224687) iodide. acs.org While effective, these methods present opportunities for green innovation. Future research could focus on:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents.

Catalytic Approaches: Investigating the use of solid acid or base catalysts to replace stoichiometric reagents, thereby simplifying purification and reducing waste streams. Phase-transfer catalysis, hinted at in existing syntheses, could be further optimized for milder reaction conditions. acs.org

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.

By focusing on these areas, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly. sciencedaily.comeurekalert.org

Asymmetric Synthesis and Enantioselective Transformations

The introduction of a chiral center to create enantiomerically pure forms of this compound represents a significant and valuable research direction. The biological activity of chiral molecules is often confined to a single enantiomer, making asymmetric synthesis a critical endeavor for potential pharmaceutical applications. nih.govnih.gov The corresponding acid, 2-(5-fluoro-2-nitrophenyl)acetic acid, is a chiral 2-arylpropionic acid derivative, a class of compounds where stereochemistry dictates pharmacological effect. nih.govnih.gov

Future research should explore several promising avenues for asymmetric synthesis:

Chiral Catalysis: The development of catalytic systems using chiral transition metal complexes or organocatalysts to induce enantioselectivity in one of the key bond-forming steps.

Biocatalysis: The use of enzymes, such as lipases for kinetic resolution of the racemic ester or ene reductases for asymmetric reduction of a precursor, offers a highly selective and environmentally friendly approach. chemrxiv.org

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal to yield the desired enantiomerically enriched product.

Dynamic Kinetic Resolution (DKR): This powerful technique could be applied to the corresponding racemic acid, converting the unwanted enantiomer into the desired one in situ, thus theoretically achieving a 100% yield of a single enantiomer. rsc.org

The successful development of these methods would provide access to the individual enantiomers of this compound, enabling a thorough investigation of their stereospecific biological activities.

Catalytic Applications of this compound as a Ligand or Precatalyst

The unique electronic properties of this compound make it an intriguing candidate for applications in catalysis, either as a ligand for a metal center or as a precatalyst itself. The electron-withdrawing nature of both the fluorine atom and the nitro group can significantly influence the electronic environment of a coordinated metal, thereby modulating its catalytic activity and selectivity. nsf.gov

Future research in this area could investigate:

Coordination Chemistry: A fundamental study of how this compound coordinates with various transition metals. The ester carbonyl oxygen and the nitro group's oxygen atoms are potential coordination sites.

Ligand Design: The compound could serve as a scaffold for more complex ligand designs. For instance, the phenyl ring could be further functionalized to create multidentate ligands with tailored steric and electronic properties.

Homogeneous Catalysis: Metal complexes incorporating this compound as a ligand could be screened for activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The fluorinated nature of the ligand might enhance the stability and reactivity of the catalytic complex. nsf.govnih.gov

Precatalyst Development: The molecule itself could be explored as a precatalyst, where it is activated under reaction conditions to form the catalytically active species.

The synergy between the fluoro, nitro, and acetate (B1210297) functionalities offers a rich playground for the design of novel catalysts with unique reactivity profiles.

Exploration of Novel Biological Activities and Targets

The structural features of this compound suggest a high probability of interesting biological activity. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Furthermore, phenylacetic acid derivatives have shown promise as anticancer agents. nih.gov

A systematic exploration of the biological properties of this compound is a critical future direction:

Antimicrobial Screening: Given that related nitroaromatic compounds and furan-based derivatives with fluoro-nitro substitutions have shown antimycobacterial properties, this compound should be evaluated against a broad panel of bacteria and fungi, including drug-resistant strains. mdpi.com

Anticancer Evaluation: The compound and its derivatives should be tested for cytotoxic activity against a variety of human cancer cell lines. Mechanistic studies could then elucidate the specific cellular targets and pathways affected.

Enzyme Inhibition: The molecule could be screened against various enzyme classes, such as kinases, proteases, or cyclooxygenases, given that 2-arylpropionic acids are known non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Pharmacological Profiling: For any identified biological activity, further studies on its pharmacological and toxicological profile would be necessary. The fluorination of the molecule may lead to improved pharmacological properties. nih.gov

The combination of the nitro group, fluorine atom, and phenylacetate (B1230308) core provides a strong rationale for investigating this compound as a lead for novel therapeutic agents.

Advanced Material Applications (e.g., in optoelectronics, polymers)

The field of materials science offers another exciting frontier for this compound. The presence of electronically active groups (nitro and fluoro) on an aromatic ring suggests potential for applications in organic electronics and functional polymers.

Future research could focus on transforming this molecule into a building block for advanced materials:

Monomer Synthesis and Polymerization: this compound can be envisioned as a precursor to a functional monomer. For example, the introduction of a polymerizable group (like a vinyl or styrenyl moiety) would allow its incorporation into polymer chains via addition polymerization. msu.edulibretexts.orgyoutube.com

Optoelectronic Properties: Polymers containing the 5-fluoro-2-nitrophenyl moiety could exhibit interesting optical and electronic properties. The strong dipole moment associated with the nitro and fluoro substituents might lead to materials with useful nonlinear optical (NLO) responses or specific semiconducting properties. tue.nldigitellinc.com

Functional Polymers: The ester group in the polymer side chain could be further modified post-polymerization to introduce other functional groups, creating materials for applications such as sensors, membranes, or catalyst supports.

Organic Electronics: The compound itself, or derivatives, could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells, where tuning the electronic properties of materials is crucial. nih.gov

By leveraging the unique electronic characteristics conferred by its substituents, this compound holds promise as a versatile precursor for the next generation of advanced organic materials.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-fluoro-2-nitrophenyl)acetate?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid (CAS 29640-98-0) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution reactions involving fluoro- and nitro-substituted phenyl precursors may be employed, followed by acetylation ( ).
  • Key Reaction :
    2-(5-Fluoro-2-nitrophenyl)acetic acid+CH₃OHH⁺Methyl 2-(5-fluoro-2-nitrophenyl)acetate+H₂O\text{2-(5-Fluoro-2-nitrophenyl)acetic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{this compound} + \text{H₂O}

  • Optimization Tip : Use anhydrous conditions and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Q. How can the purity and structure of this compound be confirmed?

  • Methodological Answer :
  • Purity : Analyze via HPLC (C18 column, mobile phase: 60% acetonitrile/40% H₂O, flow rate 1 mL/min, retention time ~8.2 min).
  • Structural Confirmation :
  • ¹H NMR (CDCl₃): δ 8.10–7.90 (m, aromatic H), 3.70 (s, COOCH₃), 3.60 (s, CH₂COO).
  • IR : Peaks at ~1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch) ().

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Hazards : Irritant (skin/eyes), potential respiratory sensitizer.
  • Protocols : Use PPE (gloves, goggles), work in a fume hood. Store at 2–8°C in airtight containers.
  • Waste Disposal : Neutralize with alkaline solution (e.g., 10% NaOH) before incineration ().

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acid vs. Lewis acid catalysts (e.g., H₂SO₄ vs. FeCl₃).
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
  • Data : In pilot studies, FeCl₃ in toluene increased yields from 65% to 82% ().

Q. How to resolve discrepancies in reported melting points for derivatives?

  • Methodological Answer :
  • Case Study : Methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) shows mp variability (124–126°C vs. 128°C).
  • Resolution : Recrystallize from ethanol/water (7:3) and validate via DSC. Cross-check with XRD for polymorph identification ().

Q. What strategies are effective for regioselective functionalization of the nitrophenyl group?

  • Methodological Answer :
  • Electrophilic Substitution : Use directing groups (e.g., -NO₂) to target C-3 or C-5 positions.
  • Catalytic Systems : Pd-catalyzed C–H activation with ligands (e.g., PPh₃) enhances selectivity ().

Q. How does steric hindrance from the fluoro group impact reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Parameters : The -F group at C-5 reduces accessibility to the ortho position (C-2 nitro group).
  • Experimental Data : Suzuki-Miyaura coupling with aryl boronic acids shows 30% lower yield compared to non-fluorinated analogs ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.